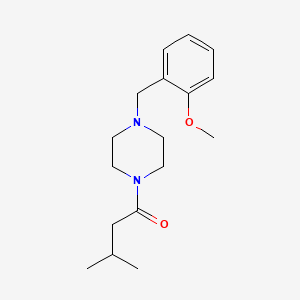
N-(6-methyl-2-pyridinyl)-3-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-3-(2-nitrophenyl)acrylamide, commonly known as MPNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPNA is a small molecule that belongs to the class of acrylamide derivatives and has a molecular weight of 308.32 g/mol.
Mecanismo De Acción
The mechanism of action of MPNA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors. MPNA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. MPNA has also been reported to bind to the nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that mediates synaptic transmission in the nervous system.
Biochemical and Physiological Effects:
MPNA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPNA has been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation by disrupting the cell cycle. In neuronal cells, MPNA has been shown to enhance synaptic plasticity and improve cognitive function. MPNA has also been reported to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPNA has several advantages as a research tool, including its small size, high purity, and ease of synthesis. MPNA is also stable under physiological conditions and can be easily modified with fluorescent or biotinylated tags for imaging and affinity purification experiments. However, MPNA has some limitations, including its relatively low potency as an inhibitor and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on MPNA. One area of interest is the development of more potent and selective inhibitors of HDACs and nAChRs based on the structure of MPNA. Another area of interest is the exploration of MPNA as a building block for the synthesis of functional materials with novel optical and electronic properties. Additionally, further studies are needed to elucidate the mechanism of action of MPNA and its potential therapeutic applications in cancer and neurological disorders.
Métodos De Síntesis
The synthesis of MPNA involves the reaction between 6-methyl-2-pyridinamine and 3-(2-nitrophenyl)acryloyl chloride in the presence of a base catalyst. The reaction proceeds via nucleophilic addition followed by elimination of the chloride ion to yield MPNA as a yellow solid. The yield of MPNA is typically around 70%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
MPNA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MPNA has been investigated as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, MPNA has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, MPNA has been explored as a building block for the synthesis of functional materials with optical and electronic properties.
Propiedades
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-4-8-14(16-11)17-15(19)10-9-12-6-2-3-7-13(12)18(20)21/h2-10H,1H3,(H,16,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMVOOWTVHXHNQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-methylpyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5764902.png)
![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)


![methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)



